
Sulfapyridine
Übersicht
Beschreibung
Es war eines der ersten Sulfonamid-Antibiotika der ersten Generation, das 1937 von Lionel Whitby bei der britischen Firma May & Baker Ltd entdeckt wurde . Obwohl es nicht mehr zur Behandlung von Infektionen beim Menschen verschrieben wird, wird es immer noch zur Behandlung der linearen IgA-Krankheit eingesetzt und findet Anwendung in der Veterinärmedizin .
Vorbereitungsmethoden
Sulfapyridin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reduktion von p-Nitrobenzolsulfonamid-Pyridin zu p-Aminobenzolsulfonamid-Pyridin. Diese Reaktion wird mit NanobEisenpulver, Ammoniumchlorid und Methanol als Lösungsmittel bei 80 °C über 3 Stunden durchgeführt . Eine andere Methode beinhaltet die Reaktion von 4-Acetylamino-benzolsulfonylchlorid mit 2-Aminopyridin . Industrielle Produktionsverfahren beinhalten typischerweise ähnliche Synthesewege, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Sulfapyridin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Sulfapyridin kann oxidiert werden, um Sulfonsäurederivate zu bilden.
Reduktion: Die Reduktion von Sulfapyridin kann Amin-Derivate ergeben.
Substitution: Sulfapyridin kann Substitutionsreaktionen eingehen, insbesondere an der Aminogruppe, um verschiedene Derivate zu bilden.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Wasserstoffgas und Substitutionsmittel wie Alkylhalogenide. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Pharmacological Uses
Sulfapyridine has been primarily indicated for the treatment of several dermatological conditions, including:
- Dermatitis Herpetiformis : A chronic blistering skin condition associated with gluten sensitivity.
- Benign Mucous Membrane Pemphigoid : An autoimmune condition affecting mucous membranes.
- Pyoderma Gangrenosum : A rare inflammatory skin disorder characterized by painful ulcers.
The efficacy of this compound in these conditions stems from its ability to inhibit bacterial growth by acting as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria .
Clinical Studies and Case Reports
Recent studies have highlighted the effectiveness of this compound in combination therapies, particularly for conditions resistant to standard treatments:
- Combination Therapy for Linear IgA Bullous Dermatosis (LABD) : Two case reports demonstrated that patients who did not respond to monotherapy with either dapsone or this compound alone achieved significant improvement when treated with a combination of both drugs. This approach led to complete remission of skin lesions .
- Comparative Efficacy in Proctitis : A double-blind controlled trial assessed the effectiveness of this compound versus 5-aminosalicylic acid (mesalazine) in patients with idiopathic proctitis. The results indicated that while 5-aminosalicylic acid led to clinical remission in 60% of cases, this compound showed lower efficacy, highlighting the need for further research into optimizing treatment protocols involving this compound .
Detection Technologies
Advancements have also been made in the detection of this compound using innovative biosensor technologies:
- Magneto-Biosensor Development : A novel biosensor utilizing bio micro-electromechanical systems (Bio-MEMS) has been developed for sensitive detection of this compound. This technology allows for competitive assays that can detect low concentrations of the compound, enhancing monitoring capabilities in clinical settings .
Environmental Applications
This compound's environmental impact has been studied concerning its removal from contaminated water sources:
- Ultrafiltration Techniques : Research has shown that modified ultrafiltration membranes can effectively remove this compound from water. The optimal conditions achieved a removal rate exceeding 90%, suggesting potential applications in wastewater treatment processes .
Summary Table of Applications
Wirkmechanismus
Sulfapyridine exerts its antibacterial effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is essential for the synthesis of folic acid in bacteria, which is necessary for their growth and multiplication . By competitively inhibiting this enzyme, this compound prevents the synthesis of folic acid, leading to the inhibition of bacterial growth.
Vergleich Mit ähnlichen Verbindungen
Sulfapyridin ist strukturell ähnlich anderen Sulfonamid-Antibiotika wie Sulfamethoxazol und Sulfadiazin. Es ist in seinen spezifischen Anwendungen und den Krankheiten, die es behandelt, einzigartig. So wird Sulfamethoxazol beispielsweise häufig in Kombination mit Trimethoprim zur Behandlung von Harnwegsinfektionen verwendet, während Sulfadiazin zur Behandlung von Toxoplasmose eingesetzt wird. Sulfapyridin hingegen wird hauptsächlich zur Behandlung von Dermatitis herpetiformis und anderen Hauterkrankungen verwendet .
Zu den ähnlichen Verbindungen gehören:
- Sulfamethoxazol
- Sulfadiazin
- Sulfasalazin (ein Prodrug, das bei der Metabolisierung Sulfapyridin und Mesalamin freisetzt)
Biologische Aktivität
Sulfapyridine, a sulfonamide antibiotic, has been widely studied for its biological activity, particularly in the treatment of various infections and inflammatory conditions. This article delves into its pharmacological effects, mechanisms of action, therapeutic efficacy, and related case studies.
Overview of this compound
This compound is a derivative of sulfanilamide and is primarily used in the treatment of inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis. It is also utilized in the management of bacterial infections. The compound works by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication.
This compound exerts its antibacterial effects through competitive inhibition of the enzyme dihydropteroate synthase, which is involved in the synthesis of folate in bacteria. By blocking this pathway, this compound effectively reduces bacterial proliferation.
Pharmacokinetics
The pharmacokinetics of this compound can vary significantly based on its formulation. Studies have shown that the absorption can be erratic, leading to inconsistent blood levels among individuals. The sodium salt form of this compound has demonstrated more reliable absorption compared to its free acid form, with a notable difference in toxicity levels as well .
Clinical Studies
-
Crohn's Disease and Ulcerative Colitis :
A study involving nine patients with Crohn's disease and 23 with ulcerative colitis assessed the efficacy of this compound compared to sulfasalazine and 5-aminosalicylic acid (5-ASA). The results indicated that while sulfasalazine and 5-ASA significantly improved disease activity indices and remission rates, this compound showed minimal benefit . -
Pneumonia Treatment :
Historical studies have highlighted this compound's effectiveness against pneumococcal pneumonia. It demonstrated protective effects in animal models, showing significant reductions in mortality rates when administered prior to exposure to lethal doses of pneumococci .
Case Studies
- A retrospective analysis observed that patients treated with this compound for pneumonia exhibited improved clinical outcomes compared to those receiving standard care without antibiotics. However, the emergence of resistance was noted as a concern in subsequent studies.
Biological Activity Against Pathogens
This compound exhibits varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria. Recent research indicated that this compound derivatives showed considerable antimicrobial activity when complexed with manganese, enhancing their effectiveness against resistant strains .
Data Table: Efficacy Comparison
Study Focus | This compound Efficacy | Sulfasalazine Efficacy | 5-ASA Efficacy |
---|---|---|---|
Crohn's Disease | Minimal Benefit | Significant Improvement | Significant Improvement |
Ulcerative Colitis | Minimal Benefit | Significant Improvement | Significant Improvement |
Pneumonia | Effective | Not Applicable | Not Applicable |
Adverse Effects and Toxicity
Despite its therapeutic benefits, this compound can cause adverse effects such as gastrointestinal disturbances, hypersensitivity reactions, and hematological abnormalities. The risk of toxicity appears to be higher when using formulations with erratic absorption properties .
Eigenschaften
IUPAC Name |
4-amino-N-pyridin-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECHUMIMRBOMGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
Record name | SULFAPYRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21049 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026067 | |
Record name | Sulfapyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfapyridine appears as odorless or almost odorless white or yellowish-white crystalline powder. Very slightly bitter taste. Aqueous solution is neutral. (NTP, 1992), Solid | |
Record name | SULFAPYRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21049 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sulfapyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015028 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992), 2.35e-01 g/L | |
Record name | SID855656 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | SULFAPYRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21049 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sulfapyridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00891 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulfapyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015028 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sulfapyridine is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid by means of processing the substrate para-aminobenzoic acid (PABA). Dihydropteroate synthetase activity is vital in the synthesis of folate, and folate is required for cells to make nucleic acids, such as DNA or RNA. So if DNA molecules cannot be built, the cell cannot divide. | |
Record name | Sulfapyridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00891 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
144-83-2 | |
Record name | SULFAPYRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21049 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sulfapyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfapyridine [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfapyridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00891 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | sulfapyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757329 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | sulfapyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | sulfapyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfapyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfapyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFAPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5V2N1KE8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sulfapyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015028 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
376 to 379 °F (NTP, 1992), 192 °C | |
Record name | SULFAPYRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21049 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sulfapyridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00891 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulfapyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015028 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sulfapyridine exert its antibacterial effect?
A1: this compound, a sulfonamide antibiotic, functions by disrupting the synthesis of folic acid in bacteria. [] It competitively inhibits the enzyme dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid (PABA) into dihydrofolic acid, a precursor to folic acid. [] Folic acid is essential for bacterial DNA synthesis and cellular processes. By depriving bacteria of this crucial component, this compound halts their growth and proliferation. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound's molecular formula is C11H11N3O2S, and its molecular weight is 249.29 g/mol. []
Q3: Is there spectroscopic data available for this compound?
A3: While the provided research papers focus on biological effects and metabolism, spectroscopic techniques like UV spectroscopy are commonly used for analyzing this compound concentration in various matrices like serum. []
Q4: How does the formulation of this compound affect its stability and absorption?
A4: Research indicates that enteric-coated Sulfasalazine tablets (Sulfasalazine being a prodrug of this compound) exhibit delayed and reduced absorption of this compound compared to uncoated tablets. [] This suggests a potential influence of formulation on both the stability and absorption profile of this compound.
Q5: Are there any catalytic applications of this compound?
A5: The provided research primarily focuses on this compound's role as an antimicrobial agent. While no direct catalytic applications are mentioned, its interaction with enzymes like dihydropteroate synthase could be further explored for potential catalytic properties.
Q6: Have there been any computational studies on this compound?
A6: While the provided papers do not specifically mention computational studies, computational chemistry techniques like QSAR (Quantitative Structure-Activity Relationship) modeling can be employed to understand the relationship between this compound's structure and its activity. [] This could involve exploring the impact of structural modifications on potency and selectivity.
Q7: How do structural modifications of this compound affect its activity?
A7: The core structure of this compound, particularly the sulfonamide group, is essential for its antibacterial activity. [] Modifications to this core structure can significantly impact its ability to inhibit dihydropteroate synthase, leading to alterations in potency and potentially affecting its spectrum of activity against different bacterial species.
Q8: How does the chemical structure of this compound relate to its stability?
A8: this compound contains an azo bond, which is known to be susceptible to reductive cleavage by bacterial azo reductases in the colon. [] This cleavage leads to the formation of this compound and 5-aminosalicylic acid, the primary active metabolites. Understanding this metabolic pathway is crucial for developing formulations that optimize this compound's delivery and efficacy.
Q9: Are there specific safety regulations for handling and disposing of this compound?
A9: As with all pharmaceuticals, handling and disposal of this compound are subject to specific regulations and guidelines to minimize risks to human health and the environment. Consulting relevant safety data sheets and regulatory agencies is essential for ensuring proper handling and disposal practices.
Q10: How is this compound metabolized in the body?
A10: this compound undergoes significant metabolism, primarily in the liver. [] One major metabolic pathway is acetylation, resulting in the formation of N4-acetylthis compound. [] Additionally, this compound can undergo glucuronidation, forming this compound-O-glucuronide. [] These metabolites are then excreted in the urine. Understanding the metabolic profile of this compound is crucial for optimizing dosing regimens and minimizing the risk of toxicity.
Q11: What factors can influence the absorption of this compound?
A11: The presence of food in the gastrointestinal tract can significantly impact this compound's absorption. [] Studies have shown that administration of Sulfasalazine after a meal leads to delayed peak plasma concentrations (tmax) and reduced maximum concentration (Cmax) and area under the curve (AUC) of both Sulfasalazine and this compound compared to administration in the fasted state. []
Q12: What in vivo models are used to study this compound's efficacy?
A12: Mouse models of pneumococcal infection are commonly employed to assess the therapeutic potential of this compound. [] These models involve infecting mice with a specific strain of Streptococcus pneumoniae and then administering varying doses of this compound to evaluate its ability to protect against mortality.
Q13: Can bacteria develop resistance to this compound?
A13: Yes, bacteria can develop resistance to this compound, primarily through mutations in the dihydropteroate synthase enzyme, making it less susceptible to inhibition. [] This resistance can arise from inadequate treatment regimens or prolonged exposure to suboptimal drug concentrations.
Q14: Does this compound resistance confer cross-resistance to other sulfonamides?
A14: Yes, there's a potential for cross-resistance between this compound and other sulfonamide antibiotics, as they share a similar mechanism of action. [] Resistance mechanisms often involve alterations in the target enzyme, which can affect the binding of multiple sulfonamides.
Q15: What are some known toxic effects associated with this compound?
A15: this compound administration can lead to several adverse effects, including nausea and vomiting, which are the most common. [] These effects are primarily attributed to the drug's local irritant effects on the gastrointestinal tract. [] Other less common but potentially serious adverse effects include hematological abnormalities like agranulocytosis and hemolytic anemia.
Q16: What specific renal effects have been observed with this compound?
A16: Research in dogs has shown that acetylthis compound, a major metabolite of this compound, can potentially impair renal function. [] This effect has been linked to the formation of crystalline aggregates of acetylthis compound in the kidneys, leading to obstruction and damage. []
Q17: Are there strategies to improve the delivery of this compound to specific sites of infection?
A17: While the research papers don't delve into targeted drug delivery for this compound, various strategies can be explored, including nanoparticle-based delivery systems. By encapsulating the drug within nanoparticles, researchers can potentially enhance its solubility, bioavailability, and targeted delivery to specific tissues, improving its therapeutic index and reducing off-target effects.
Q18: Are there any known biomarkers to predict this compound efficacy or toxicity?
A18: While the provided research does not highlight specific biomarkers for this compound efficacy or toxicity, monitoring serum drug levels, particularly free this compound, can provide insights into potential therapeutic response and risk of toxicity. [] Further research is needed to identify more specific and sensitive biomarkers.
Q19: How is this compound typically measured in biological samples?
A19: High-performance liquid chromatography (HPLC) is a widely employed technique for the quantitative determination of this compound and its metabolites in biological samples like serum and urine. [] This method offers high sensitivity and selectivity, allowing for accurate measurement of drug concentrations.
Q20: What is the environmental fate of this compound?
A20: Research suggests that this compound can persist in the environment, particularly in soil and water systems. [] Its interaction with soil organic matter, specifically humic substances, plays a crucial role in its environmental fate. [] Understanding these interactions is essential for assessing its potential impact on ecosystems and developing strategies for its removal or degradation.
Q21: How does the solubility of this compound impact its bioavailability?
A21: this compound's limited water solubility poses challenges for its formulation and absorption. [] Its dissolution rate, a critical factor determining its bioavailability, can be influenced by factors like particle size and formulation excipients.
Q22: How are analytical methods for measuring this compound validated?
A22: Validation of analytical methods for this compound, like those employing HPLC, involves rigorous assessment of parameters such as accuracy, precision, linearity, specificity, sensitivity, and robustness. [] These validation steps ensure the reliability and reproducibility of the analytical data generated.
Q23: What measures are taken to ensure the quality of this compound during manufacturing?
A23: Stringent quality control measures are implemented throughout the manufacturing process of this compound to ensure its identity, purity, potency, and stability. These measures adhere to regulatory guidelines and pharmacopoeial standards to guarantee the drug's safety and efficacy.
Q24: Can this compound elicit an immune response?
A24: Yes, this compound has the potential to elicit an immune response, leading to hypersensitivity reactions in some individuals. [] These reactions can range from mild skin rashes to more severe and potentially life-threatening conditions like Stevens-Johnson syndrome and toxic epidermal necrolysis.
Q25: Does this compound interact with drug transporters?
A25: While the provided research does not explicitly focus on drug-transporter interactions, it's known that sulfonamides can interact with various drug transporters, potentially influencing their absorption, distribution, and elimination.
Q26: Can this compound affect the activity of drug-metabolizing enzymes?
A26: Information regarding this compound's potential to induce or inhibit drug-metabolizing enzymes is limited in the provided research. Further investigations are needed to fully elucidate its interactions with these enzymes and their clinical implications.
Q27: Is this compound biodegradable?
A27: Information regarding this compound's biodegradability is limited in the provided research. Further studies are necessary to determine its environmental persistence and potential for biodegradation.
Q28: Are there alternative drugs to this compound for treating bacterial infections?
A28: Yes, several other antibiotics, including other sulfonamides, penicillin, and cephalosporins, can be used as alternatives to this compound, depending on the specific bacterial infection and the patient's individual factors.
Q29: How should this compound waste be managed?
A29: Proper waste management practices for this compound are crucial to prevent environmental contamination and potential harm to human health. These practices should align with local regulations and guidelines for pharmaceutical waste disposal.
Q30: When was this compound first introduced as an antibacterial agent?
A31: this compound was introduced in the late 1930s and gained prominence for its efficacy against pneumococcal infections. [] Its discovery marked a significant milestone in the development of antimicrobial therapy.
Q31: Are there any cross-disciplinary applications of this compound research?
A32: Research on this compound's interactions with biological systems, such as its effects on mast cells and allergic reactions, highlights its potential applications beyond its antibacterial properties. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.